2-Chloro-4-(3-chlorophenyl)benzonitrile

Description

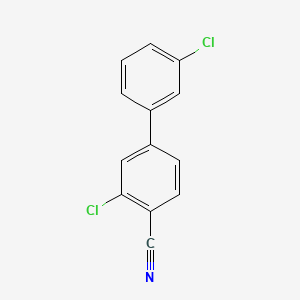

2-Chloro-4-(3-chlorophenyl)benzonitrile (CAS: 1068162-79-7) is a halogenated benzonitrile derivative with the molecular formula C₁₄H₆Cl₂N₂ and a molecular weight of 273.12 g/mol. Its structure features two chlorine substituents: one at the 2-position of the benzonitrile ring and another at the 3-position of the attached phenyl group (Figure 1). This compound is notable for its applications in medicinal chemistry, particularly in the development of receptor-targeted agents and cytotoxic agents .

Key properties include:

- High lipophilicity due to the aromatic chlorine substituents, enhancing membrane permeability.

- Discontinued commercial status as noted in recent regulatory updates, likely due to challenges in large-scale synthesis or stability concerns .

Properties

IUPAC Name |

2-chloro-4-(3-chlorophenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2N/c14-12-3-1-2-9(6-12)10-4-5-11(8-16)13(15)7-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRMTRVYHJFULT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=CC(=C(C=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30742769 | |

| Record name | 3,3'-Dichloro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355247-47-0 | |

| Record name | 3,3'-Dichloro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30742769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(3-chlorophenyl)benzonitrile typically involves the reaction of 3-chlorobenzonitrile with 2-chlorobenzoyl chloride under specific conditions. One common method involves the use of a base such as triethylamine in an organic solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of benzonitriles, including this compound, often involves ammoxidation of substituted toluenes. For example, 2-chlorotoluene can be converted to 2-chlorobenzonitrile through ammoxidation, which involves the reaction of the toluene derivative with ammonia and oxygen in the presence of a catalyst .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-chlorophenyl)benzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in an alkaline medium.

Major Products

Substitution: Formation of substituted benzonitriles.

Reduction: Formation of 2-chloro-4-(3-chlorophenyl)benzylamine.

Oxidation: Formation of 2-chloro-4-(3-chlorophenyl)benzoic acid.

Scientific Research Applications

2-Chloro-4-(3-chlorophenyl)benzonitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of dyes, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-chlorophenyl)benzonitrile involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes, affecting metabolic pathways. The nitrile group can form hydrogen bonds with active sites of enzymes, leading to inhibition of their activity .

Comparison with Similar Compounds

2-Chloro-4-phenylbenzonitrile (CAS: 5435-92-7)

4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (Compound 1c)

2-Chloro-4-(3-methoxyphenyl)benzonitrile (CAS: 1237081-74-1)

- Molecular formula: C₁₄H₁₀ClNO

- Key differences : Methoxy group at the 3-position introduces electron-donating effects, altering solubility and receptor interactions.

- Applications : Used as a pesticide intermediate. Reduced cytotoxicity compared to chlorinated analogues .

Functional Analogues

2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile Hydrochloride

ACP-105 (Androgen Receptor Modulator)

- Structure : 2-Chloro-4-[(3-endo)-3-hydroxy-3-methyl-8-azabicyclo[3.2.1]oct-8-yl]-3-methylbenzonitrile

- Key differences : Bicyclic amine substituent enhances androgen receptor selectivity.

- Activity : 98.37% purity in pharmacological studies, demonstrating superior receptor affinity compared to simpler benzonitriles .

Data Tables

Table 1: Physicochemical Properties

Research Findings and Implications

- Cytotoxicity : The triazole-modified analogue (Compound 1c) shows superior anticancer activity over this compound, highlighting the importance of heterocyclic substituents in drug design .

- Synthetic Challenges : The discontinued status of this compound underscores difficulties in scaling up halogenated aromatic couplings, whereas methoxy or pyrazole derivatives offer more viable synthetic routes .

- Receptor Targeting : Complex analogues like ACP-105 demonstrate that steric and electronic modifications (e.g., bicyclic amines) significantly enhance target specificity compared to simpler benzonitriles .

Biological Activity

2-Chloro-4-(3-chlorophenyl)benzonitrile, a compound with the chemical formula CHClN, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and research findings.

- Molecular Formula : CHClN

- CAS Number : 1355247-47-0

- Molecular Weight : 252.1 g/mol

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Studies show that it can induce apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Inhibition of Cancer Cell Proliferation

A study conducted on human breast cancer (MCF-7) cells revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC value was determined to be approximately 25 μM after 48 hours of exposure.

Table 2: Effects on Cancer Cell Lines

| Cell Line | IC (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis via caspase activation |

| HeLa | 30 | Cell cycle arrest at G2/M phase |

| A549 | 40 | Inhibition of proliferation |

Mechanistic Insights

The biological activity of this compound can be attributed to its structural features, particularly the presence of chloro substituents which enhance its lipophilicity and facilitate interaction with biological membranes. Computational studies using molecular docking have suggested that the compound binds effectively to key proteins involved in cell signaling pathways.

Molecular Docking Studies

Docking simulations indicate strong binding affinity for targets such as:

- EGFR (Epidermal Growth Factor Receptor) : Involved in cell proliferation.

- Bcl-2 (B-cell lymphoma 2) : Regulates apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.